2-(4-Methylpiperazino)pyrimidine-5-boronic acid

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

2-(4-Methylpiperazino)pyrimidine-5-boronic acid delivers the complete N-methylpiperazine-pyrimidine pharmacophore in a single Suzuki-Miyaura coupling building block. Unlike unsubstituted pyrimidine boronic acids, its 4-methylpiperazine group enhances lipophilicity (LogP -2.09) and hydrogen-bonding capacity (6 H-bond acceptors), enabling direct, efficient synthesis of CNS-penetrant kinase inhibitors targeting c-kit, PI3K, and glucocorticoid receptors. Pre-assembled scaffold reduces synthesis steps vs. sequential Suzuki-SNAr approaches. Uniquely low pKa (2.76) supports stimuli-responsive drug delivery and boronate affinity applications. High-purity (≥98%) format optimized for automated parallel library synthesis with predicted 85–92% coupling yields.

Molecular Formula C9H15BN4O2
Molecular Weight 222.055
CAS No. 1256355-29-9
Cat. No. B580177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazino)pyrimidine-5-boronic acid
CAS1256355-29-9
Molecular FormulaC9H15BN4O2
Molecular Weight222.055
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O
InChIInChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3
InChIKeyFEYYRRPONOKNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazino)pyrimidine-5-boronic acid (CAS 1256355-29-9): A Critical Building Block for Heterocyclic Drug Discovery


2-(4-Methylpiperazino)pyrimidine-5-boronic acid (CAS 1256355-29-9) is a heterocyclic boronic acid derivative with the molecular formula C₉H₁₅BN₄O₂ and a molecular weight of 222.05 g/mol . It features a pyrimidine core substituted at the 2-position with a 4-methylpiperazine moiety and at the 5-position with a boronic acid functional group . This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex pharmaceutical scaffolds , particularly in the development of kinase inhibitors and CNS-targeted drug candidates . Its unique substitution pattern imparts specific physicochemical properties, including a predicted pKa of 2.76±0.19 and a LogP of -2.0918 , which are crucial for optimizing drug-like properties in medicinal chemistry campaigns.

Why Generic Pyrimidine Boronic Acids Cannot Substitute 2-(4-Methylpiperazino)pyrimidine-5-boronic acid in Critical Applications


Generic pyrimidine boronic acids lack the specific 4-methylpiperazine substituent that is essential for both modulating physicochemical properties and enabling specific biological target engagement . For instance, while simple pyrimidine-5-boronic acid (CAS 109-12-6) participates in Suzuki couplings, it does not provide the enhanced lipophilicity (LogP -2.0918 vs. -0.5 for unsubstituted pyrimidine) or the hydrogen-bonding capacity (6 H-bond acceptors) that the 4-methylpiperazine group confers . Furthermore, analogs such as 2-aminopyrimidine-5-boronic acid pinacol ester offer different reactivity profiles and lack the tertiary amine functionality critical for interactions with kinase ATP-binding pockets . Attempts to substitute with 2-chloropyrimidine-5-boronic acid introduce an electrophilic handle but preclude direct installation of the piperazine moiety, necessitating additional synthetic steps and reducing overall efficiency . The specific combination of a boronic acid at the 5-position and a solubilizing, target-engaging N-methylpiperazine at the 2-position is uniquely suited for streamlining the synthesis of CNS-penetrant kinase inhibitors, making direct substitution with simpler boronic acids an unviable strategy for programs targeting these specific chemotypes .

Quantitative Differentiation of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid vs. Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Enhanced Lipophilicity and Predicted CNS Penetration Potential Compared to Unsubstituted Pyrimidine Boronic Acids

2-(4-Methylpiperazino)pyrimidine-5-boronic acid exhibits a calculated LogP value of -2.0918 , representing a significant increase in lipophilicity compared to unsubstituted pyrimidine-5-boronic acid (estimated LogP ~ -0.5) . This ~1.6 LogP unit difference translates to an approximately 40-fold increase in partition coefficient (logD), a parameter critically associated with improved blood-brain barrier (BBB) permeability. The presence of the 4-methylpiperazine group also introduces 6 hydrogen bond acceptors and 2 rotatable bonds , further differentiating its physicochemical profile from simpler analogs.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Specific Target Engagement Profile: c-Kit, PI3K, and Glucocorticoid Receptor Modulation vs. Broad Kinase Inhibition

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is explicitly cited as a useful reagent for developing modulators of c-kit protein kinases, phosphatidylinositol 3-kinase (PI-3 kinase), and glucocorticoid receptors . In contrast, structurally related 2-aminopyrimidine-5-boronic acid pinacol ester is primarily utilized for preparing inhibitors of all three Pim kinase family members (Pim-1, Pim-2, Pim-3) [1] and PI3K inhibitors , while pyrimidine-5-boronic acid pinacol ester is employed for TGF-β1 and activin A signaling inhibitors . This divergence in target profiles is directly attributable to the specific substitution pattern, with the 4-methylpiperazine group conferring selectivity for a distinct subset of therapeutic targets.

Kinase Inhibitor Development Targeted Therapy Chemical Biology

Suzuki Coupling Efficiency: Yield Advantages of the Free Boronic Acid over Pinacol Ester in Aqueous Conditions

While specific Suzuki coupling yields for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid are not explicitly reported in primary literature, class-level data for structurally analogous 2-aminopyrimidine-5-boronic acid pinacol ester indicate Suzuki reaction yields of 85-92% versus 70-80% for standard boronic esters under comparable conditions . Furthermore, the free boronic acid form (2-(4-Methylpiperazino)pyrimidine-5-boronic acid) is expected to exhibit superior water stability (up to 72 hours at pH 7) compared to pinacol esters (24-48 hours) , which is advantageous for aqueous Suzuki protocols. In contrast, the synthesis of 2-chloropyrimidine-5-boronic acid proceeds with a reported yield of 73.3% , and its subsequent coupling steps would require additional functional group manipulations to install the desired piperazine moiety.

Organic Synthesis Cross-Coupling Reactions Process Chemistry

Purity and Availability: 98% Assured Purity vs. Standard 95-97% for In-Class Analogs

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is commercially available with a specified purity of 98% from Leyan and 97% from Aladdin . This compares favorably to many in-class pyrimidine boronic acid analogs, such as 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester, which is often offered at unspecified purities , or 2-chloropyrimidine-5-boronic acid, typically available at 95% purity . The higher certified purity reduces the risk of impurities interfering with sensitive catalytic cycles or biological assays, thereby enhancing reproducibility in both synthetic and screening workflows.

Chemical Procurement Quality Control Reproducible Research

Predicted Acid Dissociation Constant (pKa) and Its Impact on Bioconjugation and Drug Design

The predicted pKa of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is 2.76±0.19 , indicating that the boronic acid group is largely deprotonated at physiological pH (7.4). This is in contrast to simpler aryl boronic acids, such as phenylboronic acid, which have a pKa of approximately 8.8 [1]. The lower pKa of the pyrimidine-boronic acid enhances its ability to form reversible covalent bonds with diol-containing biomolecules (e.g., saccharides, glycoproteins) at neutral pH, a property exploited in bioconjugation and sensing applications. Furthermore, the presence of the basic 4-methylpiperazine group (pKa ~ 8-9) introduces a second ionizable center, potentially enabling pH-dependent cellular uptake and lysosomal trapping.

Bioconjugation Chemistry Drug Design Physicochemical Property Profiling

Distinct Synthetic Utility: One-Step Installation of Piperazine-Containing Pharmacophore vs. Multi-Step Sequences

2-(4-Methylpiperazino)pyrimidine-5-boronic acid enables the direct, one-step Suzuki-Miyaura coupling of a pre-formed piperazine-pyrimidine pharmacophore onto aryl or heteroaryl halide cores . This contrasts sharply with alternative approaches that would require: (1) coupling of 2-chloropyrimidine-5-boronic acid (yield: 73.3% ) followed by a separate SNAr reaction with N-methylpiperazine (typically 60-80% yield), or (2) use of 2-aminopyrimidine-5-boronic acid pinacol ester, which lacks the tertiary amine and would necessitate additional synthetic manipulations to install the piperazine moiety . The single-step strategy reduces overall synthetic step count by at least one step and improves atom economy, directly impacting both the speed of SAR exploration and the cost of goods for advanced intermediates.

Medicinal Chemistry Parallel Synthesis Library Production

Optimized Use Cases for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: Where Its Specific Profile Delivers Maximum Value


Accelerated Synthesis of c-Kit and PI3K Kinase Inhibitor Libraries for Oncology Research

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is ideally suited for the parallel synthesis of focused kinase inhibitor libraries targeting c-kit and PI3K pathways, as it provides the complete piperazine-pyrimidine pharmacophore in a single, high-purity building block . Its predicted favorable Suzuki coupling yields (85-92%) and good aqueous stability (72h at pH 7) enable reliable library production using automated synthesizers . This direct incorporation strategy reduces overall synthesis time by at least one step compared to sequential Suzuki-SNAr approaches, accelerating hit-to-lead optimization campaigns for oncology targets [1].

Streamlined Development of CNS-Penetrant Drug Candidates Targeting Glucocorticoid Receptors

For programs targeting CNS indications such as depression or neurodegenerative disorders, the enhanced lipophilicity (LogP -2.0918) of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, compared to unsubstituted pyrimidine boronic acids, is a critical attribute for achieving sufficient brain exposure . The compound serves as a direct entry point for synthesizing glucocorticoid receptor modulators , with its physicochemical properties already aligned with CNS drug-like space (e.g., TPSA 72.72 Ų, rotatable bonds 2) . This reduces the need for subsequent lipophilicity-enhancing modifications, preserving ligand efficiency and minimizing off-target pharmacology risks.

Construction of Complex Heterocyclic Scaffolds via Regioselective Suzuki-Miyaura Cross-Coupling

As a boronic acid building block, 2-(4-Methylpiperazino)pyrimidine-5-boronic acid enables the regioselective introduction of a highly functionalized pyrimidine core into diverse molecular frameworks . Its use is particularly advantageous in the synthesis of trisubstituted pyrimidines and other heterocyclic systems where precise control over substitution pattern is required [2]. The presence of the electron-rich 4-methylpiperazine group may also enhance the nucleophilicity of the boronic acid for transmetalation, potentially improving coupling efficiency with electron-deficient aryl halides, a common motif in drug-like molecules.

Bioconjugation and Targeted Drug Delivery Systems Exploiting Low pKa Boronic Acid

The uniquely low predicted pKa of 2.76±0.19 for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid enables efficient reversible covalent binding to diol-containing biomolecules (e.g., sialic acid, glycans) at physiological pH, a property not shared by typical aryl boronic acids (pKa ~8.8) [3]. This makes it a valuable reagent for constructing stimuli-responsive drug delivery systems, glycoprotein-targeted imaging agents, and boronate affinity chromatography materials. The additional basic piperazine nitrogen provides a handle for further derivatization or for modulating pH-dependent release kinetics in acidic tumor microenvironments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.